molecular formula C12H17Cl2NO2 B14206737 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride CAS No. 835612-24-3

2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride

Cat. No.: B14206737
CAS No.: 835612-24-3
M. Wt: 278.17 g/mol
InChI Key: ZQRXKKADMIEXPK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with methyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the morpholine ring.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group allows for binding to hydrophobic pockets in proteins, while the morpholine ring can interact with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-3,4-dimethylmorpholine: Lacks the hydroxyl group, resulting in different chemical properties.

    2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity.

    2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-thiol: Contains a thiol group, which can form disulfide bonds.

Uniqueness

2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride is unique due to the presence of both the chlorophenyl and hydroxyl groups, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more suitable for various applications.

Properties

CAS No.

835612-24-3

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride

InChI

InChI=1S/C12H16ClNO2.ClH/c1-9-12(15,16-7-6-14(9)2)10-4-3-5-11(13)8-10;/h3-5,8-9,15H,6-7H2,1-2H3;1H

InChI Key

ZQRXKKADMIEXPK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1C)(C2=CC(=CC=C2)Cl)O.Cl

Origin of Product

United States

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